3-Nitro-4-(trifluoromethoxy)aniline
Overview
Description
3-Nitro-4-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H5F3N2O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 4-(trifluoromethoxy)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the aniline ring.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 3-Nitro-4-(trifluoromethoxy)aniline can undergo reduction reactions to form the corresponding amine, 3-Amino-4-(trifluoromethoxy)aniline. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The nitro group and the trifluoromethoxy group on the aniline ring can participate in various substitution reactions. For example, nucleophilic aromatic substitution can occur with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products:
Reduction: 3-Amino-4-(trifluoromethoxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3-Nitro-4-(trifluoromethoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine:
The compound’s derivatives may exhibit biological activity and can be explored for potential pharmaceutical applications. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug molecules.
Industry:
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)aniline and its derivatives depends on the specific application and the molecular targets involved. In general, the nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s electronic properties and interactions with biological targets. The exact pathways and molecular targets would vary based on the specific context of use.
Comparison with Similar Compounds
4-Nitro-3-(trifluoromethyl)aniline: This compound has a similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
3-(Trifluoromethyl)aniline: This compound lacks the nitro group and has only the trifluoromethyl group attached to the aniline ring.
Uniqueness:
3-Nitro-4-(trifluoromethoxy)aniline is unique due to the presence of both the nitro group and the trifluoromethoxy group on the aniline ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-nitro-4-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIKEFNBFUHDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346634 | |
Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2822-50-6 | |
Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.